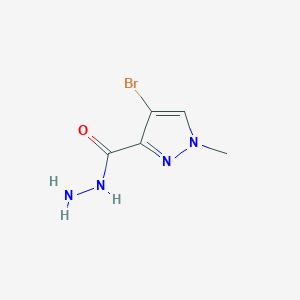

![molecular formula C15H18N2O3 B508273 5-[(4-Propylphenoxy)methyl]-2-furohydrazide CAS No. 364743-27-1](/img/structure/B508273.png)

5-[(4-Propylphenoxy)methyl]-2-furohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-[(4-Propylphenoxy)methyl]-2-furohydrazide is a chemical compound with the molecular formula C15H18N2O3 . It has an average mass of 274.315 Da and a monoisotopic mass of 274.131744 Da .

Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm³ . It has a molar refractivity of 76.4±0.3 cm³ . The compound has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 6 freely rotating bonds . Its polar surface area is 77 Ų, and it has a molar volume of 233.8±3.0 cm³ . The compound’s ACD/LogP is 2.13, and its ACD/LogD (pH 5.5) and ACD/LogD (pH 7.4) are both 1.86 .Scientific Research Applications

Antimycobacterial Activity

5-[(4-Propylphenoxy)methyl]-2-furohydrazide derivatives have been studied for their potential antimycobacterial activities. For instance, 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide exhibited significant in vitro activity against Mycobacterium tuberculosis, both in log- and starved-phase cultures. This compound also showed notable enzyme inhibition of the MTB ICL enzyme, a crucial target for tuberculosis treatment (Sriram et al., 2010).

Cancer Chemoprevention

Compounds structurally related to 5-[(4-Propylphenoxy)methyl]-2-furohydrazide have shown potential in cancer chemoprevention. For example, a study isolating compounds from green onion identified 5-hydroxy-3-methyl-4-propylsulfanyl-5H-furan-2-one, which demonstrated activity in inducing Phase II xenobiotic metabolizing enzymes, known to reduce risks from carcinogenic chemicals (Xiao & Parkin, 2007).

Catalysis and Chemical Synthesis

These compounds also find applications in catalysis and chemical synthesis. A study on aqueous-phase hydrodeoxygenation of eugenol, a lignin monomer, highlighted the importance of catalysts with propyl groups in influencing product distributions in chemical reactions, suggesting possible roles for similar compounds in synthetic chemistry (Zhang et al., 2014).

Potential in Organic Chemistry

5-[(4-Propylphenoxy)methyl]-2-furohydrazide and related molecules have been explored in the field of organic chemistry for synthesizing various derivatives with potential pharmacological applications. For example, derivatives of 5-hydroxy-3-methyl-4-propylsulfanyl-5H-furan-2-one have been synthesized, which have shown anticancer properties (Borikar et al., 2011).

Enzyme Inhibition and Antibacterial Activities

Structural derivatives of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide have been assessed for their enzyme inhibition and antibacterial activities. The mutagenic, prophage-inducing, and antibacterial activities of 5-nitro-furan derivatives, including 5-nitro-2-furohydrazide, have been evaluated, showing significant activities against various bacterial strains (Kato et al., 1984).

Mechanism of Action

- TNKS proteins belong to the poly (ADP-ribose) polymerase (PARP) family and play a crucial role in the Wnt β-catenin pathway and other cellular processes .

- Specifically, TNKS-1 and TNKS-2 (also known as PARP5a and PARP5b) are structurally divided forms of tankyrase .

Target of Action

Biochemical Pathways

properties

IUPAC Name |

5-[(4-propylphenoxy)methyl]furan-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-2-3-11-4-6-12(7-5-11)19-10-13-8-9-14(20-13)15(18)17-16/h4-9H,2-3,10,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPXINUZSUJNEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Propylphenoxy)methyl]-2-furohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B508226.png)

![4-[1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxyphenol](/img/structure/B508246.png)

![Ethyl 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B508258.png)

![6-Amino-4-(4-bromophenyl)-3-tert-butyl-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B508330.png)

![2,2-dimethyl-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B508344.png)

![N-[2-chloro-4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]furan-2-carboxamide](/img/structure/B508346.png)

![4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid](/img/structure/B508357.png)

![N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-4-phenylbenzamide](/img/structure/B508375.png)

![N-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B508378.png)

![N-{2-[(4-fluorobenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B508381.png)

![4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid](/img/structure/B508416.png)